![molecular formula C17H13F2NO4S B4726769 3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4726769.png)
3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(phenylsulfonyl)acrylonitrile
Overview
Description
3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(phenylsulfonyl)acrylonitrile, commonly known as DFM-PEG-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment.
Mechanism of Action
DFM-PEG-1 exerts its anti-cancer activity by inhibiting the activity of tubulin, a protein involved in cell division. DFM-PEG-1 binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules, which are necessary for cell division. This leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects:
DFM-PEG-1 has been found to induce apoptosis, or programmed cell death, in cancer cells. Moreover, DFM-PEG-1 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
DFM-PEG-1 has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. However, DFM-PEG-1 also has some limitations, including its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
DFM-PEG-1 has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials. Moreover, future studies could focus on optimizing the synthesis method to improve the yield and purity of DFM-PEG-1. Additionally, the potential use of DFM-PEG-1 in combination with other anti-cancer agents could be explored to enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems could improve the bioavailability and efficacy of DFM-PEG-1 in cancer treatment.
Scientific Research Applications
DFM-PEG-1 has been extensively studied for its potential applications in cancer treatment. Studies have shown that DFM-PEG-1 exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, DFM-PEG-1 has been found to be effective in inhibiting tumor growth in animal models.
properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO4S/c1-23-16-10-12(7-8-15(16)24-17(18)19)9-14(11-20)25(21,22)13-5-3-2-4-6-13/h2-10,17H,1H3/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIAGRIGKPJXKL-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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